molecular formula C23H20N4OS B11970192 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11970192
M. Wt: 400.5 g/mol
InChI Key: HNBFUKRUDCFSRE-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Compared to these compounds, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific sulfanyl and acetamide functional groups, which may confer distinct biological activities and chemical reactivity .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Triazole Derivative : The initial step typically involves the alkylation of 1,2,4-triazole-3-thiol derivatives using various alkyl halides in the presence of a base like cesium carbonate .
  • Thioether Formation : The reaction yields a thioether intermediate, which is further processed to obtain the desired acetamide structure.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structure and purity .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal and antibacterial agent .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, including breast and lung cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in DNA replication or repair, leading to increased cellular stress and eventual cell death in cancerous cells .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of S. aureus and C. albicans with MIC values in the low micromolar range .
Anticancer Effects Induced apoptosis in MCF-7 (breast cancer) cells with IC50 values indicating potent cytotoxicity .
Mechanistic Insights Showed modulation of p53 pathway leading to increased apoptosis in A549 (lung cancer) cells .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H20N4OS/c1-17-12-14-19(15-13-17)24-21(28)16-29-23-26-25-22(18-8-4-2-5-9-18)27(23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,28)

InChI Key

HNBFUKRUDCFSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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